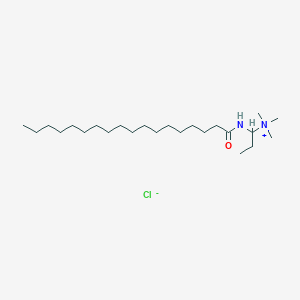

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride

Description

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with the IUPAC name trimethyl-3-[(1-oxooctadecyl)amino]propylammonium chloride. Its structure comprises a propyl backbone linked to a trimethylammonium group and an amide-functionalized stearoyl (C18) chain, with chloride as the counterion . This compound is primarily used as an antistatic agent in cosmetic formulations due to its cationic nature, which enables strong binding to negatively charged surfaces like hair and skin .

Properties

CAS No. |

36495-65-5 |

|---|---|

Molecular Formula |

C24H51ClN2O |

Molecular Weight |

419.1 g/mol |

IUPAC Name |

trimethyl-[1-(octadecanoylamino)propyl]azanium;chloride |

InChI |

InChI=1S/C24H50N2O.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(27)25-23(7-2)26(3,4)5;/h23H,6-22H2,1-5H3;1H |

InChI Key |

OHANZUSHCSEVTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC)[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoyl chloride with N,N-dimethyl-1,3-propanediamine, followed by quaternization with methyl chloride. The reaction conditions often include:

Temperature: 60-80°C

Solvent: Anhydrous solvents like toluene or dichloromethane

Catalyst: Tertiary amines or other suitable catalysts

Industrial Production Methods

In industrial settings, the production of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Material Handling: Ensuring the purity of octadecanoyl chloride and N,N-dimethyl-1,3-propanediamine

Reaction Control: Monitoring temperature, pressure, and reaction time

Purification: Using distillation or crystallization to obtain the final product

Chemical Reactions Analysis

Types of Reactions

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxides

Reduction: Can be reduced to amines under specific conditions

Substitution: Participates in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

Substitution: Alkyl halides or sulfonates in the presence of a base

Major Products Formed

Oxidation: Formation of oxides and hydroxides

Reduction: Formation of primary or secondary amines

Substitution: Formation of substituted quaternary ammonium compounds

Scientific Research Applications

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride has diverse applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis

Biology: Employed in cell culture studies for its surfactant properties

Medicine: Investigated for its potential antimicrobial and antifungal activities

Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products

Mechanism of Action

The mechanism of action of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Routes : The target compound is synthesized via amidation of stearic acid derivatives followed by quaternization with methyl chloride, as inferred from analogous procedures in .

- Regulatory Status : Registered under REACH (ECHA) as of 2010, indicating compliance with EU safety standards for cosmetic use .

- Market Trends : High demand in personal care for silicone-free conditioning agents, driven by consumer preference for natural-derived surfactants .

Biological Activity

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride, a quaternary ammonium compound with the molecular formula CHClNO and CAS number 36495-65-5, exhibits significant biological activity due to its surfactant properties. This compound is primarily used in various industrial applications, including as a phase transfer catalyst and in cell culture studies, owing to its ability to modify surface tension and interact with biological membranes.

The biological activity of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride is largely attributed to its surfactant properties, which allow it to disrupt cell membranes. The positively charged ammonium group interacts with negatively charged components of microbial membranes, leading to increased membrane permeability and potential cell lysis. This mechanism underpins its effectiveness as an antimicrobial agent against a range of pathogens.

Antimicrobial Properties

Research indicates that Trimethyl((1-oxooctadecyl)amino)propylammonium chloride demonstrates broad-spectrum antimicrobial activity. It has been shown to be effective against various bacteria and fungi, making it a valuable compound in both clinical and laboratory settings.

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, highlighting its potential as an antibacterial agent.

- Antifungal Effectiveness : Another study focused on its antifungal properties, revealing that this compound effectively inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride. Short-term repeated dose toxicity tests have been performed using rodent models, demonstrating that while the compound exhibits antimicrobial efficacy, careful consideration of dosage is necessary to mitigate potential adverse effects.

| Study Type | Organism | Dosage (mg/kg) | Observations |

|---|---|---|---|

| Acute Toxicity | Rat | 0, 10, 30, 100 | No significant adverse effects at lower dosages; higher dosages led to observable toxicity. |

| Repeated Dose | Rat | 10, 30, 100 | Indications of mild toxicity at high doses; no long-term effects noted at lower doses. |

Applications in Research and Industry

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride is utilized across various fields:

- Biology : Used in cell culture studies for its ability to enhance membrane permeability.

- Medicine : Investigated for drug delivery systems due to its capacity to form micelles and liposomes.

- Industry : Employed in personal care products and disinfectants for its surfactant properties.

Comparison with Similar Compounds

Trimethyl((1-oxooctadecyl)amino)propylammonium chloride can be compared with other quaternary ammonium compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzalkonium Chloride | Varies by chain length | Broad-spectrum antimicrobial activity; widely used in disinfectants. |

| Cetyltrimethylammonium Bromide | CHBrN | Known for emulsifying properties; used in cosmetics. |

The unique structure of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride, particularly its longer hydrophobic tail, enhances its surfactant and antimicrobial efficacy compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.